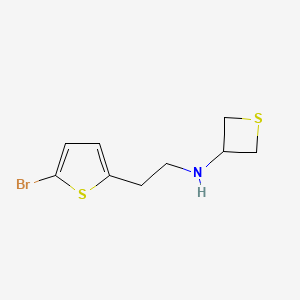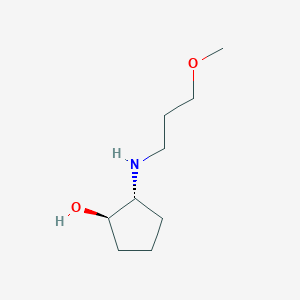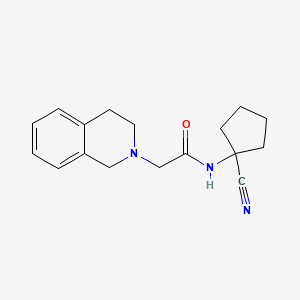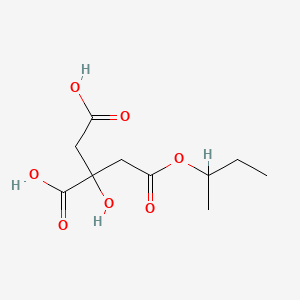
2-(2-(sec-Butoxy)-2-oxoethyl)-2-hydroxysuccinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(sec-Butoxy)-2-oxoethyl)-2-hydroxysuccinic acid is an organic compound with a complex structure that includes both ether and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(sec-Butoxy)-2-oxoethyl)-2-hydroxysuccinic acid can be achieved through multiple synthetic routes. One common method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . The reaction conditions typically involve the use of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide from the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(sec-Butoxy)-2-oxoethyl)-2-hydroxysuccinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and strong bases are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2-(sec-Butoxy)-2-oxoethyl)-2-hydroxysuccinic acid has several scientific research applications:
Organic Synthesis: It serves as a building block or intermediate in the synthesis of more complex molecules.
Material Science: Its properties, such as solubility and reactivity, make it useful in developing new materials with specific functionalities.
Biological Studies:
Mechanism of Action
The mechanism of action of 2-(2-(sec-Butoxy)-2-oxoethyl)-2-hydroxysuccinic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act as a substrate or inhibitor for specific enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
4-sec-Butoxy-2-butanone: An organic compound with a similar sec-butoxy group but different functional groups.
sec-Butyl acetate: Another compound with a sec-butyl group, used in various industrial applications.
Uniqueness
2-(2-(sec-Butoxy)-2-oxoethyl)-2-hydroxysuccinic acid is unique due to its combination of ether and carboxylic acid functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C10H16O7 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2-(2-butan-2-yloxy-2-oxoethyl)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C10H16O7/c1-3-6(2)17-8(13)5-10(16,9(14)15)4-7(11)12/h6,16H,3-5H2,1-2H3,(H,11,12)(H,14,15) |
InChI Key |
CFEQGNIBIZMART-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


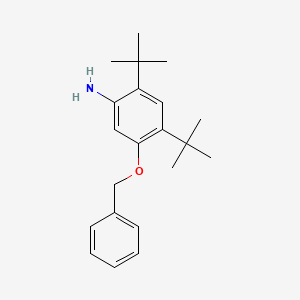
![tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13350991.png)
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351001.png)
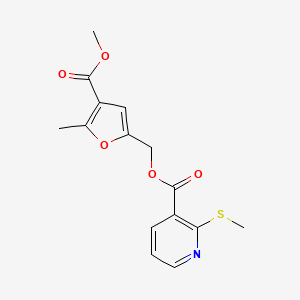
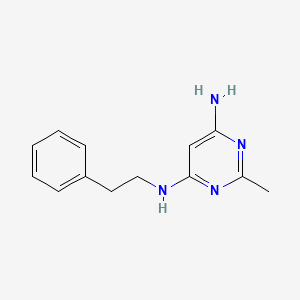
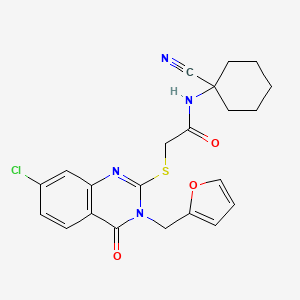
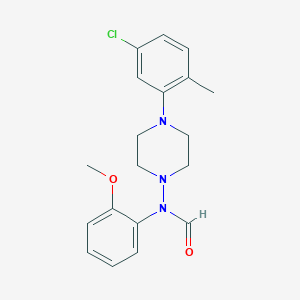
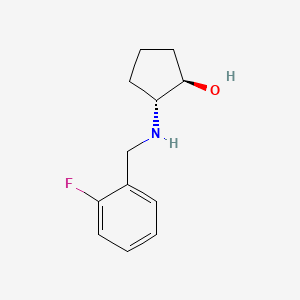
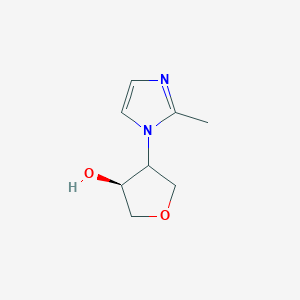
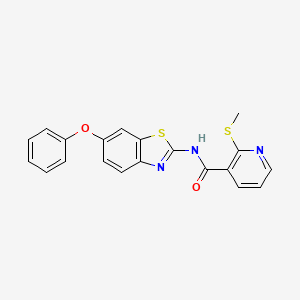
![6-[(2-Ethoxyphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351034.png)
